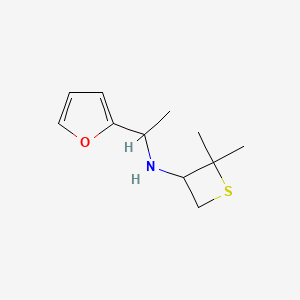
N-(1-(Furan-2-yl)ethyl)-2,2-dimethylthietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(Furan-2-yl)ethyl)-2,2-dimethylthietan-3-amine is an organic compound that features a furan ring, an ethyl group, and a thietan ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Furan-2-yl)ethyl)-2,2-dimethylthietan-3-amine typically involves the reaction of furan derivatives with ethyl groups and thietan rings. One common method involves the use of furan-2-carboxaldehyde, which undergoes a series of reactions including condensation, cyclization, and amination to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction temperatures and pressures are crucial to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-(1-(Furan-2-yl)ethyl)-2,2-dimethylthietan-3-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include furanones, dihydrofuran derivatives, and substituted amine compounds. These products have various applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
N-(1-(Furan-2-yl)ethyl)-2,2-dimethylthietan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-(Furan-2-yl)ethyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and thietan-containing amines. Examples include furan-2-carboxaldehyde, 2,2-dimethylthietan-3-amine, and N-(furan-2-ylmethyl)amine .
Uniqueness
N-(1-(Furan-2-yl)ethyl)-2,2-dimethylthietan-3-amine is unique due to its combination of a furan ring, ethyl group, and thietan ring with an amine group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C11H17NOS |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C11H17NOS/c1-8(9-5-4-6-13-9)12-10-7-14-11(10,2)3/h4-6,8,10,12H,7H2,1-3H3 |
InChI Key |
RRHBKZQTMYGBBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)NC2CSC2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12938217.png)
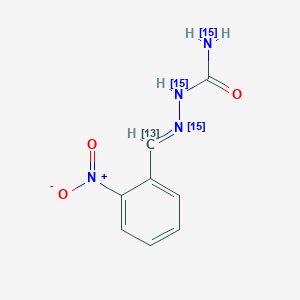
![3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12938227.png)
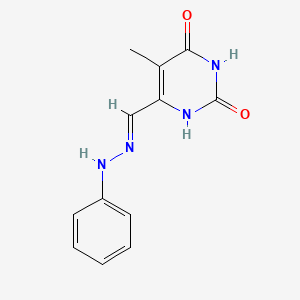
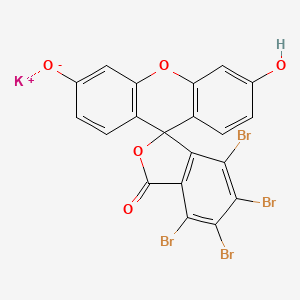
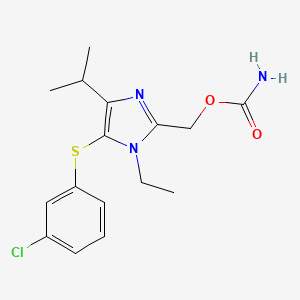

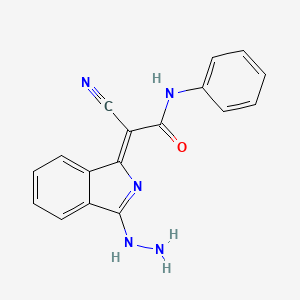
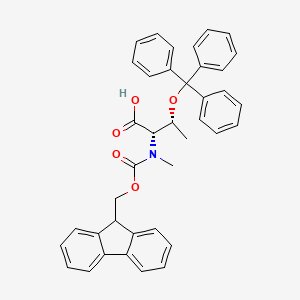
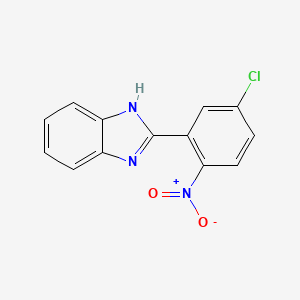
![3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile](/img/structure/B12938266.png)
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12938270.png)
![(3AS,6aR)-hexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B12938280.png)
